1-C-Ethylaminoadamantane
Overview
Description
1-C-Ethylaminoadamantane, also known as this compound, is a useful research compound. Its molecular formula is C12H21N and its molecular weight is 179.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Ethylene Inhibition and Plant Biology:
- 1-Methylcyclopropene (1-MCP) is recognized as an inhibitor of ethylene action, influencing a broad range of fruits, vegetables, and floriculture crops. The studies highlight 1-MCP's significant role in understanding the role of ethylene in plants, indicating its potential in advancing scientific knowledge in plant biology and postharvest technology (Blankenship & Dole, 2003).
- The effects of 1-MCP on fruits and vegetables, both as a tool for investigating ethylene's role in ripening and senescence and as a commercial technology to enhance product quality, have been extensively researched. This highlights the potential of ethylene inhibitors like 1-MCP in the field of food science and technology (Watkins, 2006).
Medical Device Sterilization:
- Ethylene oxide (EO) is utilized in sterilizing medical devices, indicating its importance in medical research and healthcare. The paper suggests a need for further research and development in EO sterilization to enhance its efficacy and safety (Mendes, Brandão, & Silva, 2007).
Controlled Release of Active Compounds:
- Research on the stabilization and controlled release of gaseous/volatile active compounds like 1-MCP emphasizes its importance in maintaining the safety and quality of fresh produce. This area of research is crucial for food safety, preservation, and extending the shelf-life of agricultural products (Chen, Chen, Ray, & Yam, 2020).
Environmental and Industrial Applications:
- Studies on the toxicological assessment of industrial compounds like 1-Ethyl-3-Methylimidazolium Acetate (not directly 1-C-Ethylaminoadamantane) highlight the importance of evaluating the environmental impact and safety of chemicals used in industrial applications. This is crucial for environmental safety and sustainable industrial practices (Ostadjoo, Berton, Shamshina, & Rogers, 2018).
Safety and Hazards
As with any chemical compound, safety precautions should be observed. While specific hazards related to 1-C-Ethylaminoadamantane are not well-documented, standard laboratory practices should apply. Researchers handling this compound should follow established protocols for handling amines and potentially toxic substances. Adequate ventilation, personal protective equipment, and proper waste disposal are essential .
Mechanism of Action
Target of Action
Adamantyl-based compounds have been used in the treatment of type 2 diabetes, neurological conditions, and for their antiviral abilities .
Mode of Action
It is known that adamantyl-based compounds can exhibit a wide range of biological activities, which suggests a complex interaction with multiple targets .
Biochemical Pathways
Adamantyl-based compounds have been shown to have a broad range of pharmaceutical uses, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the diverse pharmaceutical uses of adamantyl-based compounds, it can be inferred that the compound may have a wide range of effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
1-C-Ethylaminoadamantane plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to affect membrane anisotropy and the excitability of neurons . The compound interacts with phospholipid bilayer membranes, influencing their fluidity and rigidity . Additionally, this compound has been observed to interact with alpha- and gamma-motoneurones, affecting their excitability .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it influences membrane properties and neuron excitability . The compound has been shown to reduce membrane anisotropy in cortical membranes while increasing rigidity in striatal membranes . These changes can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the fluidizing effect of this compound on cortical membranes suggests its potential role in modulating neuronal activity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to phospholipid bilayer membranes, altering their fluidity and rigidity . This interaction affects the membrane architecture, leading to changes in membrane anisotropy and neuron excitability . Additionally, this compound may influence enzyme activity, either inhibiting or activating specific enzymes, which in turn affects gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that after a single dose, the compound is unevenly distributed within the central nervous system . Over time, the membrane anisotropy in different regions of the brain can be altered, with the cortex showing reduced anisotropy and the striatum showing increased rigidity . These temporal changes suggest that the compound’s stability and degradation can influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At higher doses, the compound has been observed to increase the excitability of spinal alpha-motoneurones . Excessive doses may lead to toxic or adverse effects, such as increased rigidity in striatal membranes . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s influence on metabolic pathways can affect the overall metabolic balance within cells, potentially leading to changes in energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported across membranes and distributed unevenly within the central nervous system . It interacts with transporters and binding proteins that facilitate its movement and localization within specific cellular compartments . These interactions can influence the compound’s accumulation and activity within different tissues .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized within the cytoplasm and affects membrane properties . Its interaction with phospholipid bilayer membranes and other cellular components can influence its targeting to specific compartments or organelles . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
2-(1-adamantyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJMEUDNDRSJAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181075 | |
Record name | 1-C-ethylaminoadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50181075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26482-53-1 | |
Record name | 1-C-Ethylaminoadamantane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026482531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-C-ethylaminoadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50181075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Q1: What is the primary focus of the research papers provided?
A1: The research papers primarily focus on the synthesis and characterization of adamantane derivatives. For example, one paper explores the synthesis of N,N′-disubstituted ureas containing polycyclic fragments, including adamantane []. Another investigates the copper-catalyzed N-heteroarylation of adamantane-containing amines for synthesizing novel compounds [].
Q2: How do the papers relate to understanding the effects of adamantane derivatives on biological systems?
A2: One study investigates the effects of two isomeric 1-aminoadamantanes on membrane anisotropy and the excitability of alpha and gamma-motoneurons []. This research provides insights into the potential neurological effects of adamantane derivatives.
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